Product packaging for 7-Methoxy-2-azaspiro[4.4]nonane(Cat. No.:)

7-Methoxy-2-azaspiro[4.4]nonane

Cat. No.: B15324995
M. Wt: 155.24 g/mol
InChI Key: ICBJNBIDNRXRQH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocyclic systems, which are characterized by two rings connected through a single common atom, have garnered considerable interest in organic and medicinal chemistry for over half a century. tandfonline.comtandfonline.com Their primary advantage lies in their inherent three-dimensionality, which allows for the projection of functional groups in multiple directions. tandfonline.com This contrasts with largely planar aromatic systems and enables more complex and significant interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com

The introduction of a spirocyclic core into a molecule increases its fraction of sp3 hybridized carbons (Fsp3), a measure of its three-dimensional complexity. bldpharm.com A higher Fsp3 value is often correlated with improved physicochemical properties and a greater probability of success in clinical development. tandfonline.combldpharm.com Specifically, spiro-containing compounds can exhibit enhanced water solubility, modulated lipophilicity (logP), and greater metabolic stability. bldpharm.comresearchgate.net Furthermore, the rigid nature of spirocycles, particularly those with smaller rings, limits the number of possible conformations, which can help in locking a molecule into its most active shape, thereby improving efficacy and selectivity. tandfonline.comtandfonline.com These unique structural and physicochemical properties have led to the incorporation of spirocyclic scaffolds in numerous drug candidates and approved drugs. bldpharm.com

The 2-Azaspiro[4.4]nonane Core: A Key Heterocyclic Motif

Within the diverse family of spirocycles, the 2-azaspiro[4.4]nonane scaffold represents a key heterocyclic motif. This structure consists of a five-membered pyrrolidine (B122466) ring fused to a five-membered cyclopentane (B165970) ring at a shared carbon atom. The nitrogen atom at the 2-position of the pyrrolidine ring makes it an "aza" compound, a class of heterocycles that are of fundamental importance in medicinal chemistry. nih.gov

The 2-azaspiro[4.4]nonane core is found in various biologically active molecules and natural products. researchgate.net Its structure provides a rigid, three-dimensional framework that can be strategically functionalized to interact with specific biological targets. The synthesis of derivatives of this core structure is an active area of research, with methods being developed to create these complex architectures efficiently. uow.edu.auosti.gov For example, phosphine-catalyzed [3+2]-cycloaddition reactions have been employed to construct 2-azaspiro[4.4]nonan-1-ones, which are valuable intermediates for further chemical exploration. uow.edu.auosti.govuwa.edu.au

Contextualizing 7-Methoxy-2-azaspiro[4.4]nonane within Azaspiro Compound Research

The specific compound, this compound, is a derivative of the parent 2-azaspiro[4.4]nonane core. nih.gov It is distinguished by the presence of a methoxy (B1213986) group (-OCH3) on the cyclopentane ring. While extensive research specifically targeting the 7-methoxy derivative is not widely documented, its chemical significance can be understood by considering the properties of its constituent parts.

The 2-azaspiro[4.4]nonane framework provides the rigid, three-dimensional scaffold. The methoxy group, a common substituent in medicinal chemistry, can influence the molecule's properties by affecting its polarity, hydrogen bonding capability, and metabolic pathways. The placement of this group at the 7-position offers a specific stereochemical and electronic profile that can be explored for potential biological activity. Research into related isomers, such as 4-methoxy-2-azaspiro[4.4]nonane, indicates an interest in how the position of the methoxy group on the spirocyclic frame can modulate molecular properties. uni.lu

Below is a table summarizing the key chemical properties of this compound based on available data.

PropertyValue
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
PubChem CID 155895401
Structure A 2-azaspiro[4.4]nonane core with a methoxy group at the 7-position.
Data sourced from PubChem. nih.gov

Overview of Research Trajectories for Azaspiro[4.4]nonane Derivatives

Research involving azaspiro[4.4]nonane derivatives is multifaceted, focusing on both the development of novel synthetic methodologies and the exploration of their potential in drug discovery. nih.govacs.org One significant trajectory is the synthesis of these compounds as building blocks for more complex, biologically active molecules. For instance, the 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, which have shown potent antiproliferative activities against cancer cells. acs.org

In drug discovery, these derivatives are being investigated for a wide range of therapeutic applications. nih.govmdpi.com They have been explored as:

Enzyme Inhibitors: Targeting enzymes such as BACE1 (β-secretase), which is relevant in Alzheimer's disease research. tandfonline.com

Receptor Modulators: Acting as agonists for nicotinic acetylcholine (B1216132) receptors, which are involved in various neurological processes. acs.org

Antiviral Agents: Showing inhibitory activity against viruses like Hepatitis C. acs.org

The development of efficient synthetic routes, such as domino radical bicyclization, allows chemists to create libraries of diverse azaspiro[4.4]nonane derivatives. acs.org These libraries can then be screened for activity against various biological targets, driving the discovery of new therapeutic leads. tandfonline.commdpi.com The overarching goal is to leverage the unique three-dimensional structure of the azaspiro[4.4]nonane scaffold to design potent, selective, and pharmacokinetically optimized drug candidates. tandfonline.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B15324995 7-Methoxy-2-azaspiro[4.4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-methoxy-2-azaspiro[4.4]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-2-3-9(6-8)4-5-10-7-9/h8,10H,2-7H2,1H3

InChI Key

ICBJNBIDNRXRQH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(C1)CCNC2

Origin of Product

United States

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 7 Methoxy 2 Azaspiro 4.4 Nonane Derivatives

Impact of the 7-Methoxy Group on Molecular Interactions and Bioactivity

The introduction of a methoxy (B1213986) group at the 7th position of the 2-azaspiro[4.4]nonane core can significantly modulate the compound's physicochemical properties and its interactions with biological targets. This modulation is a direct consequence of the electronic and steric characteristics of the methoxy moiety, as well as its specific placement on the spirocyclic framework.

Studies on other methoxy-substituted bioactive compounds have shown that the presence and position of methoxy groups play a crucial role in their biological activity. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution was found to be critical for their anticancer properties. researchgate.net The electron-donating nature of the methoxy group can be vital for the stabilization of radical species, a property that contributes to the antioxidant activity observed in some spirocyclic compounds. nih.gov Furthermore, research on phenolic acids has demonstrated that the methoxy group can enhance antioxidant activity by influencing the O-H bond dissociation enthalpy of a nearby hydroxyl group. nih.gov

From a steric perspective, the methoxy group is relatively small but can influence the preferred conformation of the ring system and its ability to fit into a biological target's binding site. The steric bulk of substituents can be a determining factor in the binding affinities of molecules. nih.gov

A search of the PubChem database reveals the existence of positional isomers such as 4-methoxy-2-azaspiro[4.4]nonane, highlighting the chemical accessibility of different isomers. uni.lu The differential placement of the methoxy group would alter the molecule's dipole moment, its interaction with solvent molecules, and its ability to form specific hydrogen bonds with a target protein, thereby modulating its bioactivity.

Table 1: Comparison of Predicted Properties of Methoxy-2-azaspiro[4.4]nonane Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)
7-Methoxy-2-azaspiro[4.4]nonaneC9H17NO155.241.3
4-Methoxy-2-azaspiro[4.4]nonaneC9H17NO155.241.2

Data sourced from PubChem compound summaries.

Influence of Spiro Ring System Size and Conformation

The spirocyclic nature of the 2-azaspiro[4.4]nonane core imparts a rigid, three-dimensional structure that is often favored in drug design for its ability to present substituents in well-defined spatial orientations.

The introduction of spirocyclic motifs is a recognized strategy in medicinal chemistry to enhance drug-like properties. nih.gov The rigid framework can lead to improved potency and selectivity by locking the molecule in a bioactive conformation, thus reducing the entropic penalty upon binding to a target.

The 2-azaspiro[4.4]nonane framework consists of two fused five-membered rings. Five-membered rings are known to be flexible and can adopt various conformations, such as the envelope and twist forms. The fusion at the spiro center introduces significant conformational constraints. The bioactive conformation, i.e., the specific three-dimensional shape the molecule adopts when it binds to its biological target, is of paramount importance.

Role of Substituents on the Nitrogen Atom and Other Ring Positions

The nitrogen atom in the 2-azaspiro[4.4]nonane scaffold is a key site for chemical modification. Substituents on this nitrogen can dramatically alter the compound's properties, including its basicity, lipophilicity, and ability to engage in hydrogen bonding. These modifications are a common strategy to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

In the context of other bioactive tropane (B1204802) derivatives, which also feature a nitrogen bridge, modifications at the nitrogen have been shown to significantly impact their activity as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov Similarly, for other spirocyclic compounds, the nature of the substituent on the nitrogen atom can influence selectivity and potency.

Furthermore, substitutions at other positions on the carbocyclic and heterocyclic rings can also modulate activity. As discussed, the position of a methoxy group is critical. The introduction of other functional groups, such as hydroxyls, halogens, or alkyl chains, at various positions would be expected to influence the molecule's SAR profile by altering its steric and electronic properties. QSAR studies on various heterocyclic compounds have consistently shown that descriptors related to electronic properties (e.g., electronic energy, chemical hardness) and lipophilicity (logP) are crucial in determining biological activity. scirp.orgmdpi.com

Effects of N-Substitution on Target Binding

The nitrogen atom at the 2-position of the azaspiro[4.4]nonane core is a critical site for modification, and substitutions at this position can significantly influence the compound's binding affinity and selectivity for its biological targets. Research into related azaspiro compounds has shown that the nature of the substituent on the nitrogen can dictate the molecule's pharmacological profile.

For instance, the introduction of various alkyl, aryl, and aralkyl groups at the nitrogen position can alter the steric and electronic properties of the molecule. This, in turn, affects how the compound fits into and interacts with the binding pocket of a receptor or enzyme. While specific data for N-substituted this compound derivatives is not extensively documented in publicly available research, general principles from analogous scaffolds suggest that:

Small alkyl substituents may enhance binding by providing favorable van der Waals interactions without causing steric hindrance.

Bulky substituents could either improve selectivity by occupying specific sub-pockets of the target or decrease affinity due to steric clashes.

Substituents containing functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) or forming ionic interactions (e.g., carboxylates, protonated amines) can lead to a significant increase in binding potency by establishing additional anchor points within the binding site.

A hypothetical data table illustrating the potential impact of N-substitution on binding affinity is presented below. It is important to note that this data is illustrative and based on general SAR principles observed in similar heterocyclic compounds, pending specific experimental validation for this compound derivatives.

N-SubstituentPredicted Binding Affinity (Ki, nM)Rationale
-H100Baseline affinity of the parent scaffold.
-CH380Potential for favorable hydrophobic interactions.
-CH2CH2OH45Introduction of a hydrogen bond donor.
-CH2Ph60Aromatic ring may engage in pi-stacking interactions.
-C(O)CH3120Electron-withdrawing group may reduce nitrogen basicity and key interactions.

Peripherally Substituted Azaspiro[4.4]nonanes

Substitutions on the carbocyclic ring of the azaspiro[4.4]nonane system, referred to as peripheral substitutions, also play a crucial role in modulating biological activity. The methoxy group at the 7-position of the parent compound is itself a key peripheral substituent. The position, nature, and stereochemistry of these substituents can fine-tune the compound's interaction with its target.

Further peripheral substitutions could lead to:

Enhanced Potency: Additional functional groups that can form favorable interactions with the target protein.

Improved Selectivity: Substituents that exploit unique features of the target's binding site not present in related proteins.

Modified Physicochemical Properties: Alterations in properties such as lipophilicity and metabolic stability.

Physicochemical Property Correlations with Biological Activity

The biological activity of a compound is not solely dependent on its ability to bind to a target but also on its ability to reach that target in a biologically relevant concentration. Therefore, the physicochemical properties of this compound derivatives are of paramount importance.

Lipophilicity and Membrane Permeability in Azaspiro Systems

Lipophilicity, often expressed as logP or logD, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For compounds targeting the central nervous system (CNS), a moderate level of lipophilicity is generally required to cross the blood-brain barrier.

Increasing lipophilicity through the addition of non-polar groups can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.

Decreasing lipophilicity with polar functional groups can improve aqueous solubility but may hinder the ability of the compound to cross cellular membranes.

A balance must be struck to optimize both target engagement and pharmacokinetic properties.

pKa Values and Ionization States

The pKa of the secondary amine in the 2-azaspiro[4.4]nonane ring system is a critical physicochemical parameter. It determines the extent of ionization of the molecule at physiological pH (around 7.4).

The ionization state is crucial because:

The charged (protonated) form is often more soluble in aqueous environments and can form strong ionic interactions with biological targets.

The neutral (unprotonated) form is generally more lipophilic and can more readily cross biological membranes.

The pKa of the nitrogen at position 2 will be influenced by the electronic effects of substituents on the azaspiro[4.4]nonane core. Electron-withdrawing groups will decrease the basicity of the nitrogen, lowering its pKa, while electron-donating groups will increase its basicity, raising the pKa. The 7-methoxy group, being a moderately electron-donating group, is expected to slightly increase the pKa of the nitrogen compared to an unsubstituted 2-azaspiro[4.4]nonane.

The interplay between lipophilicity and pKa is therefore a key consideration in the design of this compound derivatives with desired biological activities.

Computational and Theoretical Chemistry Investigations of 7 Methoxy 2 Azaspiro 4.4 Nonane

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as 7-Methoxy-2-azaspiro[4.4]nonane, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Predictive Binding Affinity and Pose Generation

In the absence of specific studies on this compound, a typical molecular docking workflow would involve the following steps:

Target Identification and Preparation: Based on the known biological activities of related azaspiro compounds, a relevant biological target would be selected. For instance, given the anticonvulsant activity of many 2-azaspiro[4.4]nonane derivatives, voltage-gated sodium channels or GABA receptors could be chosen as potential targets. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: A 3D model of this compound would be built and its geometry optimized to find its most stable three-dimensional shape.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be flexibly docked into the defined binding site of the target protein. The program would generate a variety of possible binding poses and calculate a corresponding binding score for each.

Analysis of Results: The resulting poses would be analyzed to identify the most likely binding mode, characterized by favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a prediction of how strongly the ligand might bind to the target.

A hypothetical data table for such a study might look like this:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Pose Description
Voltage-gated Sodium ChannelData not availableData not availableData not available
GABA-A ReceptorData not availableData not availableData not available

Rational Design of Azaspiro[4.4]nonane-Based Ligands

The principles of rational drug design are often applied to series of compounds to understand their structure-activity relationships (SAR). For the 2-azaspiro[4.4]nonane scaffold, studies have shown that modifications at various positions can significantly impact biological activity.

The rational design process for new ligands based on the this compound structure would involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core azaspiro[4.4]nonane structure or the methoxy (B1213986) group with other chemical moieties to explore new chemical space and potentially improve properties like binding affinity, selectivity, or metabolic stability.

Structure-Activity Relationship (SAR) Guided Modifications: Based on the (currently unavailable) docking pose of this compound, medicinal chemists could design new analogs. For example, if the methoxy group is predicted to be in a specific pocket of the receptor, analogs with larger or smaller ether groups, or groups capable of forming different types of interactions, could be synthesized and tested to probe the requirements of that pocket.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule, which can be correlated with its reactivity and interactions.

Energy Minimization and Conformational Landscape Exploration

Before any electronic property calculations, the most stable 3D structure(s) of this compound would need to be determined. This is achieved through:

Conformational Search: Identifying all possible low-energy shapes (conformers) of the molecule. This is particularly important for flexible molecules.

Geometry Optimization: Using quantum mechanical methods like Density Functional Theory (DFT), the geometry of each conformer is optimized to find the structure with the lowest possible energy.

The relative energies of the different conformers would indicate which shapes are most likely to be present under physiological conditions and thus which are most relevant for binding to a biological target.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules.

Red Regions: Indicate areas of negative electrostatic potential, which are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Green/Yellow Regions: Represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the azaspiro ring, suggesting these are key sites for interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are important indicators of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are likely to be involved in reactions with electrophiles.

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

A hypothetical FMO analysis for this compound would provide insights into its reactivity profile.

A summary of hypothetical quantum chemical data could be presented as follows:

ParameterPredicted ValueSignificance
HOMO EnergyData not availableElectron donating ability
LUMO EnergyData not availableElectron accepting ability
HOMO-LUMO GapData not availableChemical reactivity and stability

Reaction Mechanism Studies and Pathway Elucidation

Detailed computational studies specifically focused on the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available research. However, insights can be drawn from computational analyses of the synthesis of the parent azaspiro[4.4]nonane and its derivatives. These studies provide a foundational understanding of the likely mechanistic pathways involved.

While no specific transition state analysis for the synthesis of this compound has been reported, computational methods are frequently employed to understand the formation of the azaspiro[4.4]nonane ring system. For instance, synthetic routes such as phosphine-catalyzed [3+2] cycloadditions and domino radical bicyclizations are common strategies for constructing this scaffold. acs.orgacs.org

Theoretical calculations, often employing Density Functional Theory (DFT), are crucial in elucidating the transition states of these complex multi-step reactions. These calculations can predict the activation energies of different potential pathways, helping to explain the observed regioselectivity and stereoselectivity of the cyclization. For the synthesis of related 1-azaspiro[4.4]nonane derivatives, domino radical bicyclization has been explored, and computational studies could, in principle, model the transition states of the radical cyclization steps. acs.org

A comprehensive computational study on this compound would involve modeling the reactants, intermediates, transition states, and products for a given synthetic route. The energy profile of the reaction pathway would be mapped, and the geometry of the transition states would reveal the key bond-forming and bond-breaking events.

Table 1: Hypothetical Transition State Parameters for Azaspiro[4.4]nonane Synthesis

Reaction StepTransition StateActivation Energy (kcal/mol)Key Interacting Orbitals
CycloadditionTS1Data not availableHOMO of ylide / LUMO of alkene
Radical CyclizationTS2Data not availableSOMO of radical / π-system of alkene

Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available in the searched literature.

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, theoretical models could be used to predict its behavior in various chemical transformations.

Reactivity indices, derived from conceptual DFT, such as the Fukui function and dual descriptor, can identify the most nucleophilic and electrophilic sites within the molecule. This information is invaluable for predicting the outcome of reactions with various reagents. For example, the presence of the methoxy group and the nitrogen atom in the pyrrolidine (B122466) ring would significantly influence the molecule's electronic properties and, consequently, its reactivity.

Computational models can also be used to predict the stereochemical outcome of reactions. By calculating the energies of the different diastereomeric transition states leading to various stereoisomers, the most likely product can be identified. This is particularly relevant for a molecule like this compound, which possesses multiple stereocenters.

Table 2: Predicted Reactivity Hotspots in this compound

Atom/RegionPredicted ReactivityComputational Descriptor
Nitrogen (N2)NucleophilicHighest negative electrostatic potential
Carbonyl (if present)ElectrophilicHighest positive electrostatic potential
C7-HPotentially acidicBond dissociation energy calculations

Pharmacological and Biological Research Applications of Azaspiro 4.4 Nonane Derivatives

Target Identification and Mechanism of Action Studies

The diverse biological activities exhibited by azaspiro[4.4]nonane derivatives stem from their ability to interact with a range of biological targets. Researchers have dedicated significant effort to identifying these targets and elucidating the mechanisms by which these compounds exert their effects.

Enzyme Inhibition and Receptor Modulation by Azaspiro Compounds

Derivatives of the 1-azaspiro[4.4]nonane ring system have shown notable activity as enzyme inhibitors and receptor modulators. For instance, certain compounds within this class have been identified as inhibitors of the hepatitis C virus. nih.govacs.org Additionally, they have been developed as agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting their potential in modulating cholinergic neurotransmission. nih.govacs.org The core structure of these compounds is also present in Cephalotaxus alkaloids, such as homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia and is known for its potent antiproliferative activities against cancer cells. nih.govacs.org

Further research has explored the modulation of other receptor systems. For example, an analog of buspirone (B1668070), 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione, was found to be an equipotent ligand for the 5-HT1A receptor, suggesting that the terminal cycloimide moiety is crucial for its interaction with this receptor. nih.gov

Interaction with Neurotransmitter Systems

The interaction of chemical compounds with neurotransmitter systems is a critical area of neuropharmacological research. nih.gov Azaspiro[4.4]nonane derivatives have been investigated for their effects on these systems. As mentioned, some derivatives act as agonists at nicotinic acetylcholine receptors. nih.govacs.org The modulation of these receptors can have significant implications for cognitive function and neurological disorders.

The development of ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor, further underscores the importance of the azaspiro scaffold in neuroscience. nih.gov The ability of these compounds to interact with specific neurotransmitter receptors opens avenues for the development of novel treatments for conditions like anxiety, depression, and other central nervous system disorders. The interference with neurotransmission can occur through various mechanisms, including direct effects on neurotransmitter synthesis, release, uptake, and metabolism, as well as receptor binding. nih.gov

Modulators of Ion Channels and Transporters

The modulation of ion channels and transporters represents another important mechanism of action for pharmacologically active compounds. A patent for derivatives of 4-(n-azacycloalkyl) anilides, which can include azaspiro structures, describes their potential as modulators of voltage-gated potassium channels. google.com Such modulation is being explored for the treatment of seizure disorders. google.com

Additionally, research into spirosuccinimides, including N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione and its homologues, has demonstrated their anticonvulsant activity. nih.gov This activity is thought to be related to their interaction with ion channels or other neuronal targets.

In Vitro Biological Evaluations

Before any potential therapeutic agent can be considered for further development, it must undergo rigorous in vitro evaluation to determine its biological activity and to understand its interaction with molecular targets.

Cell-Based Assays for Biological Activity

Cell-based assays are fundamental tools for assessing the biological effects of new chemical entities. For azaspiro[4.4]nonane derivatives, these assays have been crucial in identifying their potential therapeutic applications. For instance, the antiproliferative activities of Cephalotaxus alkaloids containing the 1-azaspiro[4.4]nonane ring system have been demonstrated against cancer cells. nih.govacs.org

In the context of neuroscience, cell-based assays are used to evaluate the affinity and functional activity of azaspiro compounds at specific receptors. For example, the binding affinity of the buspirone analog for the 5-HT1A receptor was determined using in vitro methods. nih.gov Similarly, the anticonvulsant properties of spirosuccinimides were initially evaluated in laboratory models. nih.gov

The following table provides examples of azaspiro[4.4]nonane derivatives and their observed biological activities in cell-based or in vitro functional assays.

Compound ClassBiological ActivityReference
1-Azaspiro[4.4]nonane DerivativesInhibition of hepatitis C virus nih.govacs.org
1-Azaspiro[4.4]nonane DerivativesAgonists of nicotinic acetylcholine receptors nih.govacs.org
Cephalotaxus AlkaloidsPotent antiproliferative activities against cancer cells nih.govacs.org
SpirosuccinimidesAnticonvulsant activity nih.gov

Biochemical Assays for Molecular Target Engagement

Biochemical assays are essential for confirming the direct interaction of a compound with its molecular target. These assays can measure enzyme inhibition, receptor binding affinity, and other molecular interactions. For azaspiro[4.4]nonane derivatives, biochemical assays have been instrumental in validating their mechanisms of action.

For example, the binding affinity (Ki) of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane for σ1 receptors was determined to be 5.4 ± 0.4 nM, demonstrating a high affinity for this target. nih.gov This was a key finding in the development of this compound as a potential tumor imaging agent. nih.gov Similarly, the equipotency of the buspirone analog as a 5-HT1A ligand was established through comparative binding studies. nih.gov

The table below summarizes key findings from biochemical assays involving azaspiro derivatives.

DerivativeTargetAssay TypeFindingReference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 ReceptorReceptor Binding AssayHigh affinity (Ki = 5.4 ± 0.4 nM) nih.gov
8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione5-HT1A ReceptorReceptor Binding AssayEquipotent ligand compared to buspirone nih.gov

Studies on Antimicrobial and Antifungal Activities

While direct studies on the antimicrobial and antifungal properties of 7-Methoxy-2-azaspiro[4.4]nonane are not extensively documented in the available scientific literature, research on related azaspiro compounds suggests that this chemical class possesses potential in combating microbial and fungal pathogens. For instance, various spiro-heterocyclic compounds, which share structural similarities with the azaspiro[4.4]nonane framework, have demonstrated notable antimicrobial and antifungal activities.

One study on spiro-4H-pyran derivatives highlighted their evaluation against several Gram-positive and Gram-negative bacteria. nih.gov While most of the synthesized compounds in this particular study showed limited effects, one derivative displayed significant inhibitory activity, particularly against Staphylococcus aureus. nih.gov Another area of research has focused on spiro-thiazolidine derivatives, which have shown a broad range of pharmaceutical properties, including antifungal activity. In one investigation, certain spiro-thiazolidine-carbonitrile derivatives exhibited considerable efficacy against Candida albicans. nih.gov These findings, although not directly on this compound, underscore the potential of the broader azaspiro family as a source for new antimicrobial and antifungal agents. Further investigation is warranted to determine if the 7-methoxy substitution on the 2-azaspiro[4.4]nonane core can confer or enhance such activities.

Investigations of Anticonvulsant Properties

A significant body of research has been dedicated to exploring the anticonvulsant properties of 2-azaspiro[4.4]nonane derivatives, particularly those modified at the nitrogen atom to form spirosuccinimides. These compounds have been found to be active in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

Structure-activity relationship studies have revealed that the anticonvulsant efficacy of these derivatives is influenced by the nature of the substituent on the imide nitrogen atom and the size of the cycloalkyl system. acs.org For instance, the introduction of a methylene (B1212753) or imine linker between the nitrogen atom and an aromatic moiety has been shown to increase anticonvulsant activity. nih.gov

The following table summarizes the anticonvulsant activities of selected N-substituted 2-azaspiro[4.5]decane-8,10-dione derivatives, which share the core spirosuccinimide feature with the 2-azaspiro[4.4]nonane series.

Compound IDscPTZ Screen (% Protection at 0.0086 mmol/kg)MES Screen (% Protection at selected dose)
6g 4-OCH₃-CH₂COOCH₃100%-
6e 4-CH₃-CH₂Ph-100% (at 0.032 mmol/kg)
6r 4-CH₃-CH₂CH₂Ph100% (at 0.031 mmol/kg)Inactive
6t 4-OCH₃-CH₂Ph100% (at 0.031 mmol/kg)Inactive

Data sourced from a study on 6,9-diazaspiro-[4.5]decane-8,10-diones and 1,4-diazaspiro[5.5]undecane-3,5-diones. mdpi.com

These findings highlight the potential of the azaspiro[4.4]nonane scaffold in the development of new anticonvulsant drugs. While specific data for this compound is not available, its structural similarity to these active compounds makes it an interesting candidate for future anticonvulsant research.

Assessment of DNA Protective Activities (e.g., against oxidative damage)

The potential of azaspiro[4.4]nonane derivatives to protect DNA from damage, such as that caused by oxidative stress, is an emerging area of interest. While direct evidence for the DNA protective activities of this compound is currently lacking in the scientific literature, the broader class of azaspiro compounds is being investigated in the context of DNA-encoded library technology (DELT). researchgate.net

In the development of new on-DNA chemistries, it is crucial to assess the integrity of the DNA tag following chemical transformations. One study reported on the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA. The analysis revealed that the spirocyclic products maintained high efficiency in subsequent ligation reactions, and next-generation sequencing showed only a minimal percentage of mutated sequences. researchgate.net This suggests that the azaspiro scaffold, under the tested conditions, is compatible with the DNA backbone and does not cause significant damage. researchgate.net However, this does not directly equate to a protective effect against external DNA damaging agents. Further research is needed to specifically evaluate whether this compound or its derivatives can shield DNA from oxidative or other forms of damage.

This compound as a Scaffold for Drug Discovery

The inherent structural features of this compound make it a compelling scaffold for medicinal chemists. The spirocyclic nature imparts a defined three-dimensional geometry, which can be advantageous for specific binding to biological targets. The methoxy (B1213986) group offers a site for potential hydrogen bonding and can influence the compound's lipophilicity and metabolic stability.

Applications in Central Nervous System Disorders

The demonstrated anticonvulsant activity of 2-azaspiro[4.4]nonane derivatives provides a strong rationale for their exploration in the broader context of central nervous system (CNS) disorders. acs.orgnih.gov The ability of these compounds to modulate neuronal excitability suggests potential applications in other conditions characterized by neuronal hyperexcitability, such as neuropathic pain and anxiety disorders.

Furthermore, some 1-azaspiro[4.4]nonane derivatives have been investigated as agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of CNS functions and diseases, including Alzheimer's disease and Parkinson's disease. nih.govmdpi.com The potential for this compound to interact with CNS targets warrants further investigation, building upon the foundation laid by its anticonvulsant-possessing relatives.

Exploration in Oncology Research

The azaspiro[4.4]nonane scaffold has also emerged in the field of oncology. Notably, derivatives of the related 1-azaspiro[4.4]nonane ring system are found in Cephalotaxus alkaloids, such as homoharringtonine, which is an approved treatment for chronic myeloid leukemia. nih.govmdpi.com These natural products exhibit potent antiproliferative activities against cancer cells. nih.govmdpi.com

More recent research has focused on synthetic azaspiro derivatives. For example, a study on 1-thia-4-azaspiro[4.5]decane derivatives, which contain a similar spirocyclic core, demonstrated anticancer activity against various human cancer cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma. nih.gov

The following table presents the cytotoxic activity of selected 1-thia-4-azaspiro[4.5]decane derivatives.

Compound IDCancer Cell LineIC₅₀ (nM)
7 HCT-11692.2
9 HCT-116120.1
14 HCT-116105.5
18 HCT-116115.3
19 HCT-11698.7
14 PC-3>200
18 PC-3>200

Data sourced from a study on 1-thia-4-azaspiro[4.5]decane derivatives. nih.gov

These findings suggest that the azaspiro scaffold is a viable starting point for the development of new anticancer agents. The specific contribution of the 7-methoxy group in the 2-azaspiro[4.4]nonane series to anticancer activity remains an open question for future research.

Advanced Analytical and Spectroscopic Characterization of 7 Methoxy 2 Azaspiro 4.4 Nonane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 7-Methoxy-2-azaspiro[4.4]nonane would involve a suite of one-dimensional and two-dimensional experiments.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals would correspond to the methoxy (B1213986) group, the protons on the two rings of the spirocyclic system, and the proton on the nitrogen atom (if not exchanged with the solvent). The integration of these signals would confirm the number of protons of each type.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Carbon-13 NMR (¹³C NMR) and DEPT Experiments

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), each carbon signal could be assigned as a methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbon.

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound

Chemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
Data not availableData not availableData not availableData not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for assembling the complete molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment would show which protons are coupled to each other, typically through two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment would show which protons are close to each other in space, providing information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula of C₉H₁₇NO.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would provide the mass spectrum of the pure compound, showing the molecular ion peak and various fragment ions. The fragmentation pattern would be characteristic of the 2-azaspiro[4.4]nonane skeleton and the methoxy substituent.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Possible Fragment
Data not availableData not availableData not available

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of this compound and its derivatives. This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry, enabling the determination of molecular weight, elemental composition, and structural information from complex matrices.

In a typical LC-MS analysis of this compound, a reversed-phase chromatographic method is often employed. The analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is well-suited for the ionization of polar and medium-polar molecules like the target amine. In positive ion mode, the secondary amine in the 2-azaspiro[4.4]nonane core is readily protonated, leading to the formation of the protonated molecule, [M+H]⁺.

The mass spectrum of this compound would be expected to show a prominent ion corresponding to its monoisotopic mass plus a proton. Given the molecular formula C₉H₁₇NO, the predicted exact mass of the protonated molecule is approximately 156.1383 g/mol . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the elemental composition.

Fragmentation of the parent ion through tandem mass spectrometry (MS/MS) experiments provides valuable structural information. The fragmentation pattern is influenced by the structure of the molecule, with cleavage typically occurring at the weakest bonds. For this compound, fragmentation could involve the loss of the methoxy group, cleavage of the cyclopentane (B165970) or pyrrolidine (B122466) rings, or other characteristic pathways.

Adduct Predicted m/z
[M+H]⁺156.1383
[M+Na]⁺178.1202
[M+K]⁺194.0941

This table presents the predicted mass-to-charge ratios (m/z) for common adducts of this compound in positive ion mode mass spectrometry.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in organic molecules. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The secondary amine (N-H) stretch is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentane and pyrrolidine rings would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band in the 1070-1150 cm⁻¹ range. Furthermore, N-H bending vibrations can be expected in the 1550-1650 cm⁻¹ region.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine)3300 - 3500Weak to Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
N-H Bend1550 - 1650Variable
C-O Stretch (Ether)1070 - 1150Strong

This table summarizes the expected characteristic infrared absorption bands for the key functional groups present in this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the symmetric C-C stretching vibrations of the spirocyclic carbon skeleton would be expected to produce strong signals in the Raman spectrum. The C-H stretching and bending vibrations would also be Raman active. The N-H stretching vibration, while observable, is typically weaker in Raman than in IR spectra. The C-O stretching of the methoxy group would also be present.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-C Stretch (Ring)800 - 1200Strong
C-H Stretch (Aliphatic)2850 - 3000Strong
C-H Bend (Aliphatic)1300 - 1470Medium
C-O Stretch (Ether)1070 - 1150Medium

This table outlines the anticipated Raman shifts for the principal vibrational modes of this compound.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for the separation of its derivatives or potential stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method would be suitable. A C18 column is a common choice for the stationary phase, offering good retention and separation of moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of the target compound from any impurities. Detection can be achieved using a UV detector, although the chromophore in this molecule is not particularly strong, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Parameter Typical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm or MS
Injection Volume 10 µL

This table presents a representative set of HPLC conditions for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) is an advancement on HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption. cornell.eduwikipedia.org The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer improved peak shapes and better separation of closely related impurities or stereoisomers. The shorter run times make UPLC particularly advantageous for high-throughput screening and quality control applications.

Parameter Typical Condition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Detection PDA or MS
Injection Volume 1 µL

This table details a typical set of UPLC conditions for the high-resolution analysis of this compound.

Thin-Layer Chromatography (TLC) and Reversed-Phase Thin-Layer Chromatography (RPTLC)

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for larger-scale chromatographic separations. In the context of this compound, which possesses a basic nitrogen atom, TLC is an indispensable tool.

Standard TLC analysis is typically performed on silica (B1680970) gel plates, a polar stationary phase. The separation of compounds is based on their differential partitioning between the stationary phase and a mobile phase of a specific polarity. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used as the eluent. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase is often necessary to prevent the streaking of the amine spot on the silica plate, which can occur due to strong interactions with the acidic silanol (B1196071) groups.

While specific experimental data for the TLC of this compound is not widely available in the public domain, the behavior of analogous 2-azaspiro[4.4]nonane derivatives can provide valuable insights. The retention factor (Rf), a key parameter in TLC, is dependent on the polarity of the compound and the composition of the mobile phase.

Table 1: Representative TLC Data for Analogous Azaspiro Compounds

CompoundStationary PhaseMobile Phase (v/v)Rf ValueVisualization Method
trans-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonaneSilica Gel1-3.5% Ethyl Acetate/Hexanes0.3-0.4 (approx.)UV light (254 nm), Potassium Permanganate stain
cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonaneSilica Gel1-3.5% Ethyl Acetate/Hexanes0.4-0.5 (approx.)UV light (254 nm), Potassium Permanganate stain

Note: The Rf values are estimations based on typical chromatographic behavior and should be experimentally determined for this compound.

Reversed-Phase Thin-Layer Chromatography (RPTLC) utilizes a non-polar stationary phase, such as C18-silica, and a polar mobile phase, typically mixtures of water and acetonitrile or methanol. This technique separates compounds based on their hydrophobicity. For this compound, RPTLC could be a valuable complementary technique to traditional TLC, particularly for assessing the presence of non-polar impurities.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure-activity relationships of bioactive molecules.

While a crystal structure for this compound itself is not publicly documented, studies on closely related spirocyclic systems provide a framework for understanding its likely conformational preferences and the potential for determining its absolute configuration if synthesized in an enantiomerically pure form.

For instance, the X-ray crystallographic analysis of the bromide and picrate (B76445) salts of the 5-azoniaspiro[4.4]nonane cation revealed that the five-membered rings can adopt envelope and twist conformations. researchgate.net These conformations are influenced by the counter-ion and crystal packing forces. researchgate.net In solution, NMR studies suggested that the cation is highly flexible. researchgate.net

In another example, the absolute configuration of the enantiomers of a more complex spirocyclic compound was successfully determined using X-ray crystallography on a crystalline salt derivative. This highlights a common strategy for obtaining suitable crystals for analysis.

Table 2: Crystallographic Data for a Representative Spirocyclic Ammonium Salt

Parameter5-Azoniaspiro[4.4]nonane Bromide
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.331(1)
b (Å)12.011(2)
c (Å)12.083(2)
β (°)98.69(3)
V (Å3)908.2(3)
Z4
ConformationC2 symmetry with rings intermediate between envelope and twist

Data from the crystallographic analysis of 5-azoniaspiro[4.4]nonane bromide. researchgate.net

The determination of the absolute stereochemistry of this compound, should it be resolved into its enantiomers, would necessitate the formation of a crystalline derivative with a known chiral reference, often through salt formation with a chiral acid or base. The resulting crystal would then be subjected to X-ray diffraction analysis. The conformation of the two five-membered rings in the spiro[4.4]nonane system is expected to be either in an envelope or a twist form, with the methoxy substituent potentially influencing the conformational equilibrium.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes to Azaspiro[4.4]nonanes

The synthesis of azaspirocycles is a critical area of ongoing research, with a focus on developing more efficient, versatile, and environmentally friendly methods. nih.govnih.gov Future efforts are likely to concentrate on diversity-oriented synthesis, which allows for the rapid generation of a wide range of structurally diverse azaspirocyclic compounds. nih.gov This approach is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery.

Researchers are exploring innovative strategies such as multicomponent reactions, which offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step. nih.gov One such example is the catalyst-free, three-component reaction for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, highlighting a move towards more sustainable and cost-effective methodologies. nih.gov Additionally, methods like the Claisen rearrangement are being refined to achieve excellent stereoselectivity in the synthesis of spiro[4.5]decanes, a related spirocyclic system, which could be adapted for azaspiro[4.4]nonane synthesis. consensus.app The development of ring expansion reactions, promoted by reagents like N-bromosuccinimide, also presents a promising avenue for the efficient construction of functionalized azaspirocyclopentanones. ubc.ca The continual development of novel synthetic pathways will be instrumental in accessing new and more complex azaspiro[4.4]nonane analogs with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Azaspiro[4.4]nonane Research

Exploration of New Pharmacological Targets for Methoxy-Azaspiro[4.4]nonanes

While the pharmacological profile of 7-Methoxy-2-azaspiro[4.4]nonane itself is an area of active investigation, the broader class of azaspiro compounds is being explored for a variety of therapeutic targets. A significant future direction will be the systematic exploration of new pharmacological targets for methoxy-substituted azaspiro[4.4]nonanes.

Recent studies on related azaspirocycles have shown their potential as potent inhibitors of key signaling proteins implicated in cancer. For instance, certain 1-thia-4-azaspiro[4.4/5]alkan-3-one derivatives have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant protein, both of which are critical targets in oncology. nih.gov Specifically, compounds 6b and 7b from this study demonstrated significant inhibitory activity against both EGFR and BRAFV600E, along with potent antiproliferative effects against cancer cell lines. nih.gov These findings suggest that methoxy-azaspiro[4.4]nonanes could be designed and synthesized to target a range of proteins involved in proliferative diseases. Future research will likely involve screening these compounds against a wider array of kinases, G-protein coupled receptors (GPCRs), and ion channels to uncover novel therapeutic opportunities.

Advancements in Stereocontrol for Complex Azaspiro Architectures

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms in complex azaspiro architectures is of paramount importance. A major focus of future research will be on the development of new methods for stereocontrolled synthesis. nih.gov

Current research has demonstrated successful strategies for achieving complete stereocontrol in the synthesis of highly functionalized spirocyclic compounds. nih.gov For example, the Achmatowicz rearrangement of furyl carbinols has been utilized to generate spirocyclic pyrans with complete stereocontrol. nih.gov Similarly, the Claisen rearrangement has been shown to produce spiro[4.5]decanes with excellent stereoselectivities. consensus.app The development of stereodivergent synthetic approaches is also crucial, as it allows for the synthesis of all possible stereoisomers of a complex molecule from a common precursor, which is essential for structure-activity relationship studies. nih.gov Future advancements in asymmetric catalysis and the use of chiral auxiliaries will be key to mastering the stereoselective synthesis of increasingly complex azaspiro[4.4]nonane derivatives. nih.gov

Multidisciplinary Approaches to Translate Azaspiro[4.4]nonane Research

The successful translation of basic research on azaspiro[4.4]nonanes into real-world applications will require a concerted effort from scientists across multiple disciplines. mdpi.com The interface between chemistry, biology, and medicine provides a fertile ground for innovation. mdpi.com

Future progress will depend on collaborations between synthetic organic chemists, computational chemists, pharmacologists, and clinicians. Synthetic chemists will continue to develop novel methods for creating diverse libraries of azaspiro compounds. nih.govnih.gov Computational chemists will employ AI and molecular modeling to predict the properties and activities of these compounds, guiding synthetic efforts. nih.govpreprints.org Pharmacologists will then evaluate the most promising candidates in biological assays to identify lead compounds for further development. This multidisciplinary synergy is essential to accelerate the journey from a promising molecular scaffold to a clinically effective therapeutic agent or a novel material with unique properties. The journal Chemistry emphasizes publishing research that highlights this central role of chemistry in multidisciplinary research, underscoring the importance of such collaborative efforts. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.